molecular formula C28H22Cl2N2O6S B3038913 N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) CAS No. 931212-77-0

N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)

Cat. No. B3038913
CAS RN: 931212-77-0
M. Wt: 585.5 g/mol
InChI Key: DMDOIMIZRPIBBM-UHFFFAOYSA-N
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Description

“N,N’-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)” is a chemical compound that is used for pharmaceutical testing . It is available as a high-quality reference standard for accurate results .

Scientific Research Applications

Polymer Material Development

SPSA can be incorporated into polymer chains, contributing to the design of novel polymer materials. For instance, introducing carbazole groups via conjugation or alkyl chains leads to unique polymer structures. These materials find applications in various fields, including electronics and materials science .

Fluorinated Pyridine Synthesis

SPSA has been employed in the synthesis of 4,4’-(((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). This compound is formed through nucleophilic aromatic substitution reactions and holds promise in specialized applications .

Biodegradable Agrochemicals and Cosmetics

Certain chromenes, including those derived from SPSA, can serve as potential biodegradable agrochemicals and cosmetic ingredients. Their environmentally friendly nature makes them attractive for sustainable applications .

Medicinal Properties

While not directly related to SPSA, chromene derivatives exhibit a wide range of medicinal properties, such as antitumor, antimicrobial, anti-inflammatory, and antimalarial effects. Researchers continue to explore their potential in drug development .

Natural Product Synthesis

Chromenes are present in various bioactive natural products. Investigating their synthesis using SPSA as a catalyst may lead to the discovery of novel compounds with biological activity .

properties

IUPAC Name

2-chloro-N-[4-[4-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]sulfonylphenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O6S/c29-17-27(33)31-19-1-5-21(6-2-19)37-23-9-13-25(14-10-23)39(35,36)26-15-11-24(12-16-26)38-22-7-3-20(4-8-22)32-28(34)18-30/h1-16H,17-18H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOIMIZRPIBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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